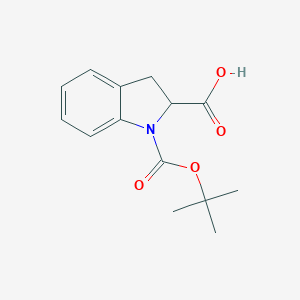

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a compound that features an indoline core with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid typically involves the protection of the amine group in indoline-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved by reacting indoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents

Substitution Reactions: The indoline core can participate in electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the indoline ring under suitable conditions.

Major Products Formed

Applications De Recherche Scientifique

Synthetic Applications

Building Block for Pharmaceuticals

Boc-indoline-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the preparation of indoline derivatives, which are known for their biological activities, including anti-cancer and anti-inflammatory properties .

Synthesis of Indoline Derivatives

The compound is utilized to synthesize benzopyranyl indoline analogs, which have been shown to exhibit cardioselective anti-ischemic activity. This application highlights its importance in cardiovascular drug development .

Medicinal Chemistry

Potential Therapeutic Agents

Research indicates that derivatives of Boc-indoline-2-carboxylic acid possess significant potential as therapeutic agents. For instance, they have been investigated for their efficacy in treating various conditions such as cancer and cardiovascular diseases. The compound's ability to form stable intermediates makes it an attractive candidate for further modifications to enhance pharmacological properties .

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of Boc-indoline-2-carboxylic acid in synthesizing a series of indoline-based anticancer agents. These compounds were evaluated for their cytotoxicity against several cancer cell lines, showing promising results that warranted further investigation into their mechanisms of action .

Case Study 2: Development of Cardioselective Drugs

Another research effort focused on modifying Boc-indoline-2-carboxylic acid to create cardioselective drugs. The resulting compounds exhibited improved selectivity for cardiac tissue, suggesting potential applications in treating ischemic heart diseases while minimizing side effects on other tissues .

Mécanisme D'action

The mechanism of action of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid primarily involves the protection of the amine group through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then engage in further chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indoline-2-carboxylic acid: The parent compound without the Boc protecting group.

N-Boc-indole: A similar compound where the Boc group is attached to an indole ring instead of an indoline ring.

Uniqueness

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is unique due to its specific combination of the indoline core and the Boc protecting group. This combination provides stability under basic conditions and allows for selective deprotection under acidic conditions, making it a versatile intermediate in organic synthesis .

Activité Biologique

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (Boc-indoline-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 133851-52-2

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

Synthesis Methods

The synthesis of Boc-indoline-2-carboxylic acid typically involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group followed by carboxylation. The general synthetic route includes:

- Starting Material : Indoline

- Reagents : Boc anhydride, suitable bases (e.g., triethylamine)

- Conditions : Reflux in organic solvents such as dichloromethane or acetonitrile.

Biological Activity

Boc-indoline-2-carboxylic acid exhibits a range of biological activities, including:

Anticancer Activity

Research indicates that Boc-indoline derivatives can inhibit cancer cell proliferation. A study demonstrated that these compounds induced apoptosis in various cancer cell lines, including breast and colon cancer cells, by activating caspase pathways and disrupting mitochondrial function .

Antimicrobial Properties

Boc-indoline-2-carboxylic acid has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial growth .

Anti-inflammatory Effects

In vitro studies have indicated that Boc-indoline derivatives can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

The biological activity of Boc-indoline-2-carboxylic acid is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.

- Receptor Modulation : It has been suggested that Boc-indoline interacts with certain receptors on the cell surface, modulating signaling pathways related to cell survival and apoptosis.

Case Studies

- Study on Anticancer Activity : In a controlled experiment, Boc-indoline was tested against MCF-7 breast cancer cells. Results showed a significant decrease in cell viability at concentrations above 10 µM, with IC50 values indicating potent anticancer properties .

- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed that Boc-indoline exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, demonstrating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 1-(Boc)-indole-3-carboxylic acid | Moderate | High | Low |

| 1-(Boc)-indole-2-carboxylic acid | High | Low | Moderate |

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONNUMLEACJFME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.